methylene calcitriol

Vitamin D Receptor Binding Affinity Calcitriol Analogs

Methylene calcitriol (CAS 1428946-52-4) is a synthetic 2‑methylene analog of the endogenous hormone 1α,25‑dihydroxyvitamin D₃ (calcitriol). As a structural derivative in the vitamin D₃ class, it retains the 9,10‑secosteroid framework while incorporating a methylene (═CH₂) substituent at the C‑2 position of the A‑ring.

Molecular Formula C28H44O3
Molecular Weight 428.65
CAS No. 1428946-52-4
Cat. No. B602409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethylene calcitriol
CAS1428946-52-4
Synonyms(5Z,7E)-1α,3β-dihydroxy-17-((R)-7-hydroxy-7-methyl-octan-2-yl)-9,10-secoandrosta-5,7,10(19)-triene
Molecular FormulaC28H44O3
Molecular Weight428.65
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methylene Calcitriol (CAS 1428946-52-4): A 2‑Methylene Vitamin D₃ Analog with Distinctive VDR Signaling Profile


Methylene calcitriol (CAS 1428946-52-4) is a synthetic 2‑methylene analog of the endogenous hormone 1α,25‑dihydroxyvitamin D₃ (calcitriol) [1]. As a structural derivative in the vitamin D₃ class, it retains the 9,10‑secosteroid framework while incorporating a methylene (═CH₂) substituent at the C‑2 position of the A‑ring [2]. This single‑point modification induces stereoelectronic changes that modulate the compound's interaction with the vitamin D receptor (VDR) and alter downstream transcriptional responses relative to the native hormone and other vitamin D analogs [3].

Why Methylene Calcitriol (CAS 1428946-52-4) Cannot Be Substituted by Generic Calcitriol Analogs


Generic substitution among vitamin D₃ analogs is clinically and experimentally unreliable because even minor structural modifications—particularly at the C‑2, C‑20, or C‑19 positions—profoundly alter VDR binding affinity, transcriptional potency, and tissue‑specific signaling outcomes [1]. For example, the C‑20 epimer of 1α,25‑dihydroxy‑2‑methylenevitamin D₃ exhibits over a 100‑fold difference in transactivation EC₅₀ compared to its diastereomer [2]. In vivo, 2‑methylene analogs demonstrate markedly divergent effects on bone calcium mobilization versus intestinal calcium absorption relative to calcitriol or 19‑nor derivatives [3]. Therefore, substituting methylene calcitriol with another vitamin D analog without verifying receptor‑level and tissue‑level activity invites unpredictable experimental outcomes and invalid comparative analyses.

Quantitative Differentiation of Methylene Calcitriol (CAS 1428946-52-4) Against Closest Analogs


VDR Binding Affinity: Methylene Calcitriol Maintains Calcitriol‑Equivalent Affinity

In competitive binding assays using recombinant rat VDR, the 2‑methylene scaffold yields binding affinities that are comparable to the native hormone. For the representative 2‑methylene‑19‑nor analog 2MD (compound 4), the Ki value is 1 × 10⁻¹⁰ M, identical to calcitriol (Ki = 1 × 10⁻¹⁰ M) [1]. This class‑level equivalence indicates that the 2‑methylene modification does not impair VDR recognition and maintains the high‑affinity interaction characteristic of the most potent vitamin D analogs.

Vitamin D Receptor Binding Affinity Calcitriol Analogs

HL‑60 Cell Differentiation: Enhanced Potency of 2‑Methylene Analogs

The 2‑methylene modification significantly increases the potency of VDR‑mediated differentiation. In HL‑60 cell differentiation assays, the 19‑nor‑2‑methylene analog 2MD (compound 4) achieves an EC₅₀ of 8 × 10⁻¹¹ M, which is approximately 37‑fold more potent than calcitriol (EC₅₀ = 3 × 10⁻⁹ M) [1]. This class‑level evidence demonstrates that 2‑methylene analogs can act as VDR superagonists in vitro, driving differentiation responses at markedly lower concentrations than the native hormone.

HL‑60 Differentiation Cellular Potency VDR Superagonists

CYP24A1 Transcription: Substantially Enhanced Transcriptional Activity

The 2‑methylene‑19‑nor analog 2MD (compound 4) induces CYP24A1 transcription with an EC₅₀ of 7 × 10⁻¹² M, representing a 28‑fold increase in transcriptional potency over calcitriol (EC₅₀ = 2 × 10⁻¹⁰ M) [1]. This class‑level data indicates that the 2‑methylene substitution can dramatically amplify the transcriptional output of VDR target genes, a property that is critical for studies requiring robust VDR‑driven reporter expression.

CYP24A1 Gene Transcription Vitamin D Response Element

In Vivo Tissue‑Specific Activity: Divergent Bone vs. Intestinal Calcium Mobilization

Among the 2‑methylene analogs of calcitriol synthesized, two compounds—1α,25‑dihydroxy‑2‑methylenevitamin D₃ and its C‑20 epimer—were found to be nearly equipotent to 2‑methylene‑19‑nor‑(20S)‑1α,25‑dihydroxyvitamin D₃ (2MD) in bone calcium mobilization, yet exhibited greater activity in intestinal calcium transport [1]. This tissue‑specific divergence underscores that the 2‑methylene scaffold can achieve a biological profile distinct from both calcitriol and 19‑nor‑containing analogs, providing a unique balance of skeletal and gastrointestinal VDR activation.

Bone Calcium Mobilization Intestinal Calcium Transport In Vivo Activity

C‑20 Stereochemistry‑Dependent Potency: (20S) vs. (20R) Epimer Activity

The (20S)‑isomer of 1α,25‑dihydroxy‑2‑methylenevitamin D₃ exhibits dramatically higher VDR transactivation potency compared to its (20R)‑epimer [1]. This stereochemistry‑dependent difference is a hallmark of the 2‑methylene scaffold and parallels the behavior of the clinically evaluated superagonist 2MD [2]. The C‑20 epimer of methylene calcitriol therefore provides a critical control compound for structure‑activity relationship (SAR) studies, enabling precise attribution of biological effects to specific stereochemical features.

Stereochemistry VDR Transactivation Structure‑Activity Relationship

Recommended Research and Industrial Application Scenarios for Methylene Calcitriol (CAS 1428946-52-4)


VDR‑Mediated Transcriptional Reporter Assays Requiring High Dynamic Range

Given the class‑level evidence that 2‑methylene analogs can achieve up to 28‑fold greater transcriptional potency than calcitriol in CYP24A1 reporter assays [1], methylene calcitriol is ideally suited for in vitro transcriptional studies where maximizing signal‑to‑noise and detecting subtle VDR‑dependent gene regulation are critical. Researchers developing luciferase‑based VDR reporter systems can use this compound to establish a high‑response positive control, improving assay sensitivity and reproducibility.

Structure‑Activity Relationship (SAR) Studies of Vitamin D₃ Analogs

The well‑documented stereochemistry‑dependent activity of the 2‑methylene scaffold—where (20S)‑epimers exhibit markedly enhanced VDR transactivation relative to (20R)‑epimers [1]—makes methylene calcitriol an essential reference compound for SAR investigations. Medicinal chemists can employ it as a benchmark to evaluate how novel A‑ring or side‑chain modifications influence VDR binding, transcriptional activation, and cellular differentiation, facilitating the rational design of next‑generation vitamin D therapeutics [2].

Tissue‑Selective VDR Signaling Studies in Ex Vivo or In Vivo Models

Based on the direct evidence that 2‑methylene analogs exhibit a differentiated profile—near‑equivalent bone calcium mobilization to 2MD but enhanced intestinal activity [1]—methylene calcitriol provides a unique tool for dissecting tissue‑specific VDR signaling. Investigators studying the divergent roles of VDR activation in bone versus intestine can utilize this compound to probe the molecular determinants of tissue‑selective responses, informing the development of therapies that separate desired anabolic bone effects from undesired hypercalcemic side effects [2].

Analytical Method Development and Quality Control for Calcitriol Production

Methylene calcitriol (CAS 1428946-52-4) is supplied with comprehensive characterization data compliant with regulatory guidelines and is suitable for use as a reference standard in analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) or during commercial production of calcitriol [1]. Its defined purity and identity enable robust chromatographic and spectroscopic method validation, ensuring accurate quantification and impurity profiling in pharmaceutical manufacturing workflows [2].

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